[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone
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Overview
Description
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a triethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, followed by cyclization using an acyl chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidine intermediates with the triethoxyphenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The triethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the triethoxyphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential bioactivity can be explored. The presence of the oxadiazole and pyrrolidine rings suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, potentially interacting with active sites of enzymes or receptors. The pyrrolidine ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine: Lacks the triethoxyphenyl group, potentially altering its bioactivity and chemical properties.
[2-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
The presence of the triethoxyphenyl group in [2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone adds steric bulk and electron-donating properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-5-31-21-15-19(16-22(32-6-2)23(21)33-7-3)26(30)29-14-8-9-20(29)25-27-24(28-34-25)18-12-10-17(4)11-13-18/h10-13,15-16,20H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZVJLCURKAFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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